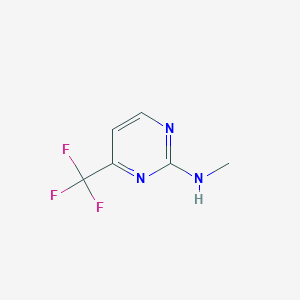

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQCREASEVWQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amination of 4-(Trifluoromethyl)pyrimidines

One common approach involves the nucleophilic substitution or amination at the 2-position of a 4-(trifluoromethyl)pyrimidine precursor. This can be achieved by reacting 4-(trifluoromethyl)pyrimidin-2-chloride or related halides with methylamine or methylating agents under controlled conditions.

Methylation of 4-(Trifluoromethyl)pyrimidin-2-amine

Alternatively, starting from 4-(trifluoromethyl)pyrimidin-2-amine, selective N-methylation can be performed using methylating reagents such as methyl iodide or dimethyl sulfate in the presence of a base, ensuring methylation occurs specifically on the amino nitrogen.

Detailed Preparation Methods

Synthesis via 4-(Iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine Intermediate

A reported method involves the preparation of 4-(iodomethyl)-2-(methylthio)-6-(trifluoromethyl)pyrimidine as a key intermediate, which is then converted to the target compound through nucleophilic substitution and subsequent methylation steps.

Procedure Summary:

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | 2-methylisothiourea sulfate, HCl, MeOH, reflux 48 h | Formation of 2-(methylthio)pyrimidine derivative | - |

| 2 | Treatment with KI in acetone, stirring 8 h at r.t. | Conversion to 4-(iodomethyl) derivative | 65% |

| 3 | Nucleophilic substitution with methylamine or methylating agent | Formation of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine | - |

This method provides a moderate yield and allows for selective functionalization at the 2-amino position.

Direct Condensation Using Strong Base Catalysis

A patented method describes a one-step condensation reaction between a pyrimidine ester and methylamine under strong base catalysis to yield N-methyl-2-pyrimidinamine derivatives efficiently. Although the patent focuses on N-phenyl derivatives, the methodology is adaptable for N-methyl analogs.

- Use of inexpensive reagents and strong bases (e.g., sodium hydride or potassium tert-butoxide)

- High purity and consistent high yield (70–90%)

- Environmentally safer reagents and simplified purification

- Reaction scheme involves direct condensation of pyrimidine esters with methylamine

This approach is advantageous for scale-up and industrial synthesis due to cost-effectiveness and environmental considerations.

Microwave-Assisted Cyclization and Amination

In related pyrimidine derivatives, microwave irradiation has been employed to accelerate cyclization and amination steps, significantly reducing reaction times and improving yields. Although this method is reported for pyrido[1,2-a]pyrimidine derivatives, the principle can be applied to synthesize this compound analogs.

Comparative Data Table of Preparation Methods

Research Findings and Optimization Notes

- Selectivity: The methylation step must be controlled to avoid over-alkylation or side reactions; using stoichiometric amounts of methylating agents and mild bases improves selectivity.

- Purification: Column chromatography using silica gel with hexane/ethyl acetate mixtures is effective for isolating pure products.

- Environmental Impact: The direct condensation method reduces hazardous waste and uses safer reagents, aligning with green chemistry principles.

- Reaction Monitoring: Thin-layer chromatography (TLC) and NMR spectroscopy are standard for monitoring reaction progress and confirming product structure.

- Microwave Irradiation: Offers significant time savings and can improve yields but requires optimization of power and time parameters.

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Oxidation and Reduction: The trifluoromethyl group can undergo oxidation or reduction under specific conditions.

Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the trifluoromethyl group .

Scientific Research Applications

Biological Activities

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine has demonstrated various biological activities, making it a candidate for further research in pharmacology:

Anticancer Activity

Recent studies indicate that derivatives containing the trifluoromethyl group exhibit promising anticancer properties. For example, compounds with similar structures have shown IC50 values in the low micromolar range against pancreatic cancer cell lines, indicating effective inhibition of cell proliferation . The presence of the trifluoromethyl group enhances lipophilicity and cellular uptake, contributing to their potency.

PI3K/mTOR Inhibition

Research has highlighted that compounds with a pyrimidine core substituted with trifluoromethyl groups act as potent inhibitors of the PI3K/mTOR pathways, which are crucial in cancer signaling . The introduction of this functional group significantly increases the cellular potency and selectivity toward mutated forms of PI3K .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological efficacy. Key findings include:

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Enhances lipophilicity and cellular uptake |

| N-Methyl Substitution | Improves binding affinity to target proteins |

| Positioning on Pyrimidine Ring | Affects selectivity towards specific kinases |

Case Study 1: Anticancer Compound Development

A study focused on synthesizing a series of pyrimidine derivatives led to the identification of several compounds with significant anticancer activity. Among these, this compound showed an IC50 value against BxPC-3 pancreatic cancer cells of 0.051 µM, outperforming traditional chemotherapeutics like gemcitabine .

Case Study 2: Drug Design for Brain Penetration

In a comparative analysis involving various substituted pyrimidines, this compound was identified as having favorable pharmacokinetic properties for brain penetration due to its optimized polar surface area (PSA) . This characteristic is crucial for developing central nervous system-active drugs.

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can inhibit enzymes or receptors involved in various biological pathways, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine are best contextualized by comparing it to analogous pyrimidin-2-amine derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Key Findings from Comparative Analysis

In contrast, the trifluoromethyl group in the target compound enhances metabolic stability but lacks direct antimicrobial data. N-Methylation (vs. primary amine in 5b) improves solubility, as seen in the NMR 2c (δ 8.61 ppm for pyrimidine-H) vs. 5b (δ 8.49 ppm), indicating electronic effects from substituents .

Synthetic Flexibility

- The target compound is synthesized via nucleophilic substitution (e.g., 2-chloropyrimidine + methylamine), a method also used for 2c . In contrast, N-(6-CF₃-pyridin-2-yl)pyrimidin-4-amine employs Suzuki coupling, enabling diverse aryl/heteroaryl modifications .

Physicochemical Properties Lipophilicity: The trifluoromethyl group increases LogP (~2.5 estimated) compared to non-fluorinated analogues. Solubility: N-methylation reduces crystallinity, enhancing aqueous solubility (e.g., 2c: 54% yield as greenish solid vs. 5b: 97% yield as crystalline solid ).

Biological Applications

- Pyrimidin-2-amine derivatives with bulky aromatic groups (e.g., T130/T134 in ) show improved membrane permeability but may suffer from toxicity. The target compound’s compact structure balances lipophilicity and solubility, making it a versatile scaffold for drug discovery .

Biological Activity

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a pyrimidine core substituted with a trifluoromethyl group at the 4-position and a methyl group at the 2-position. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

This compound has been studied for its role as an inhibitor of various enzymes, particularly in the context of cancer therapy. It is believed to exert its effects by modulating signaling pathways involved in cell proliferation and survival.

Key Enzymatic Targets

- N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) : This enzyme is crucial for the biosynthesis of bioactive lipid mediators. Inhibitors like this compound can decrease levels of these mediators, impacting processes such as inflammation and metabolic syndrome .

- Cyclin-dependent kinases (CDK4/CDK6) : Compounds similar to this compound have shown promise in inhibiting CDK4/6, which are vital for cell cycle regulation .

Biological Activity and Therapeutic Applications

The biological activity of this compound has been evaluated in various studies:

Antitumor Activity

Research indicates that derivatives of this compound can inhibit tumor cell proliferation by targeting specific kinases involved in cancer progression. For instance, a related class of compounds demonstrated potent inhibition against CDK4/6, leading to reduced cancer cell growth .

Anti-inflammatory Effects

Inhibition of NAPE-PLD by compounds like this compound may reduce levels of pro-inflammatory mediators, thereby offering potential therapeutic benefits in conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

| Substituent | Effect on Activity | Comments |

|---|---|---|

| Trifluoromethyl group | Increases lipophilicity and potency | Enhances interaction with targets |

| Methyl group at N(2) | Modulates binding affinity | Critical for enzyme inhibition |

| Variations at C(4) | Alters selectivity towards different kinases | Essential for SAR optimization |

Case Studies

- In vitro Studies : In cellular assays, this compound exhibited significant inhibition of cell proliferation in various cancer cell lines, correlating with its ability to inhibit CDK4/6 activity .

- In vivo Models : Animal studies have shown that compounds with similar structures can effectively reduce tumor growth rates and improve survival outcomes in models of breast cancer, suggesting potential clinical relevance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methyl-4-(trifluoromethyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 4-(trifluoromethyl)pyrimidin-2-amine with methyl halides in chloroform under basic conditions, followed by purification via column chromatography (silica gel, CHCl₃ eluent) and crystallization from methanol . Optimization includes adjusting solvent polarity (e.g., DMF for polar intermediates), temperature control (80–100°C for reflux), and catalyst screening (e.g., K₂CO₃ for deprotonation). Yield improvements (up to 78.7%) are achieved through stoichiometric balancing and intermediate stabilization .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : SHELX software refines crystallographic data to resolve bond angles and hydrogen-bonding networks (e.g., C–F···π interactions) .

- NMR spectroscopy : ¹H/¹³C NMR identifies methyl and trifluoromethyl groups (δ 2.5–3.0 ppm for N–CH₃; δ 110–120 ppm for CF₃ in ¹³C) .

- HRMS : Validates molecular weight (e.g., m/z 382.0950 [M+H]⁺ for related pyrimidines) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme inhibition : Use fluorescence polarization assays to measure IC₅₀ against kinases (e.g., CDKs) or COX-2, with positive controls like Pyricoxib .

- Cellular assays : MTT viability tests in cancer cell lines (e.g., HCT-116 for colorectal models) at 1–100 µM concentrations .

- Binding studies : Surface plasmon resonance (SPR) to assess affinity for acetylcholine-binding proteins (e.g., PDB 4QAC) .

Advanced Research Questions

Q. How can crystallographic disorder in the trifluoromethyl group be resolved during structural refinement?

- Methodological Answer : In SHELXL, apply PART instructions to model disordered CF₃ groups with split positions. Use ISOR and SIMU restraints to stabilize thermal motion parameters. Validate with residual density maps (e.g., max Δρ < 0.3 eÅ⁻³) .

Q. What strategies enable structure-activity relationship (SAR) studies for optimizing kinase inhibition?

- Methodological Answer :

- Substituent variation : Compare methyl, ethyl, and cyclopentyl groups at the pyrimidine 4-position to assess steric effects on kinase binding pockets .

- Computational docking : AutoDock Vina screens derivatives against CDK2 (PDB 1H1S) to prioritize candidates with ΔG < -9 kcal/mol .

- Bioisosteric replacement : Replace CF₃ with Cl or Br to evaluate electronic effects on IC₅₀ .

Q. How can conflicting biological activity data between in vitro and in vivo models be reconciled?

- Methodological Answer :

- Orthogonal assays : Validate in vitro COX-2 inhibition (e.g., ELISA) with in vivo PET imaging using ¹⁸F-labeled analogs .

- Metabolic stability : Perform hepatic microsome assays (human vs. murine) to identify species-specific clearance rates.

- Purity verification : Use HPLC-MS (≥95% purity) to exclude batch variability artifacts .

Q. What advanced synthetic techniques improve scalability for multi-gram production?

- Methodological Answer :

- Continuous flow reactors : Optimize residence time (10–30 min) and temperature (120°C) for intermediates like 5-fluoropyrimidin-2-amine .

- Automated platforms : Leverage robotic liquid handlers for high-throughput catalyst screening (e.g., Pd/C vs. Ni for reductive amination) .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.